molecular formula C11H12N2O2 B2424331 4-(3-CYANOPROPOXY)-BENZAMIDE CAS No. 125439-52-3

4-(3-CYANOPROPOXY)-BENZAMIDE

Cat. No.: B2424331
CAS No.: 125439-52-3
M. Wt: 204.229
InChI Key: XXSDRFMIQSCLQU-UHFFFAOYSA-N
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Description

4-(3-CYANOPROPOXY)-BENZAMIDE: is an organic compound with the molecular formula C11H12N2O2 It is a derivative of benzamide, where the benzamide core is substituted with a 3-cyanopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including 4-(3-CYANOPROPOXY)-BENZAMIDE, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the reaction of 4-hydroxybenzamide with 3-bromopropionitrile in the presence of a base to form the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-CYANOPROPOXY)-BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-(3-carboxypropoxy)benzamide.

    Reduction: Formation of 4-(3-aminopropoxy)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(3-CYANOPROPOXY)-BENZAMIDE has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    4-Hydroxybenzamide: A hydroxyl-substituted benzamide.

    4-(3-Aminopropoxy)benzamide: A reduction product of 4-(3-CYANOPROPOXY)-BENZAMIDE.

Uniqueness: this compound is unique due to the presence of the cyanopropoxy group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(3-cyanopropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDRFMIQSCLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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